N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes difluoromethoxy, ethylsulfanyl, and trifluoromethyl groups attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The difluoromethoxy and ethylsulfanyl groups are then introduced through nucleophilic substitution reactions, using reagents such as difluoromethoxybenzene and ethylthiol. The final step involves the formation of the imine linkage, achieved by reacting the intermediate with an appropriate aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-(METHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
- N-{(E)-1-[4-(CHLOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Uniqueness
N-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE stands out due to the presence of both difluoromethoxy and trifluoromethyl groups, which can significantly enhance its chemical stability, lipophilicity, and binding affinity compared to similar compounds. These properties make it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H11F5N4OS |
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Molecular Weight |
366.31 g/mol |
IUPAC Name |
(E)-1-[4-(difluoromethoxy)phenyl]-N-[3-ethylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C13H11F5N4OS/c1-2-24-12-21-20-10(13(16,17)18)22(12)19-7-8-3-5-9(6-4-8)23-11(14)15/h3-7,11H,2H2,1H3/b19-7+ |
InChI Key |
XONDFVPMOGLSIF-FBCYGCLPSA-N |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(C=C2)OC(F)F)C(F)(F)F |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(C=C2)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
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